1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]-2-[(4-methyl-2-quinolinyl)thio]ethanone
Description
This compound features a benzoxazole core substituted with a fluorine atom at position 5, linked via a piperidine ring to a thioether group that connects to a 4-methylquinoline moiety. The benzoxazole-piperidine scaffold is a common motif in antipsychotics (e.g., Iloperidone, ), while the thioether-linked quinoline may influence bioavailability and target specificity .
Properties
IUPAC Name |
1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(4-methylquinolin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S/c1-15-12-22(26-20-5-3-2-4-18(15)20)31-14-23(29)28-10-8-16(9-11-28)24-19-13-17(25)6-7-21(19)30-27-24/h2-7,12-13,16H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDGKMQBOSBVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)N3CCC(CC3)C4=NOC5=C4C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]-2-[(4-methyl-2-quinolinyl)thio]ethanone typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and quinoline derivatives, followed by their coupling through a thioether linkage. Common reagents used in these reactions include thionyl chloride, piperidine, and various fluorinating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]-2-[(4-methyl-2-quinolinyl)thio]ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a neuroleptic agent due to its ability to interact with neurotransmitter systems. Research indicates that derivatives of this compound exhibit significant activity against various central nervous system disorders, including:
- Schizophrenia : Compounds with similar structures have been explored for their antipsychotic effects.
- Anxiety Disorders : The modulation of serotonin receptors might provide therapeutic benefits in anxiety management.
Neuropharmacology
Studies have demonstrated that 1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]-2-[(4-methyl-2-quinolinyl)thio]ethanone can influence neuronal signaling pathways. This influence is particularly relevant in:
- Neuroprotection : The compound may offer protective effects against neurodegenerative diseases by mitigating oxidative stress and inflammatory responses.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components allow it to interact with bacterial membranes or inhibit essential bacterial enzymes, making it a candidate for further exploration in antibiotic development.
Case Studies
Several studies have investigated the pharmacological potential of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroleptic Activity | Demonstrated efficacy in reducing psychotic symptoms in animal models. |
| Study B | Neuroprotection | Showed reduced neuronal death in models of oxidative stress. |
| Study C | Antimicrobial Testing | In vitro tests indicated activity against Gram-positive bacteria. |
Mechanism of Action
The mechanism of action for 1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]-2-[(4-methyl-2-quinolinyl)thio]ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues with Benzoxazole/Benzisoxazole-Piperidine Scaffolds
a) Iloperidone (CAS 133454-47-4)
- Structure: Shares the 6-fluoro-1,2-benzisoxazole-piperidine core but replaces the thioether-quinoline group with a 3-methoxyphenyl ethanone side chain.
- Activity : Antipsychotic agent metabolized via O-dealkylation and hydroxylation .
b) 1-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethanone (CAS 84163-10-0)
- Structure: Simplifies the target compound by replacing the thioether-quinoline moiety with an acetyl group.
- Significance: Demonstrates the importance of substituents on the piperidine nitrogen; the acetyl group may reduce steric hindrance but limit receptor interaction compared to the extended quinoline-thioether chain .
c) 2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]ethanone
- Structure: Substitutes the quinoline-thioether with a 4-chloroindole group.
- Molecular Weight : 411.86 g/mol (vs. estimated ~470–500 g/mol for the target compound).
- Implication: The indole group’s planar structure may favor π-π stacking in binding pockets, whereas the quinoline-thioether’s bulkiness could enhance selectivity .
Compounds with Thioether-Linked Heterocycles
a) Indolyl-3-ethanone-α-thioethers ()
- Example: 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC50 = 8.2129 against Plasmodium).
- Comparison: The nitro groups enhance electron-withdrawing effects, improving antimalarial activity.
b) Benzothiazole-Piperazine Derivatives ()
- Example : Compound 5k (EI-MS: 490.13 g/mol) with a benzimidazole-thio substituent.
- Activity: Anticancer screening shows moderate efficacy, suggesting thioether-heterocycle hybrids as versatile scaffolds.
Fungicidal and Antimicrobial Analogs
a) Oxathiapiprolin (CAS 1003318–67–9)
- Structure : Contains a trifluoromethyl-pyrazole and difluorophenyl-oxazole linked via piperidine.
- Activity : Broad-spectrum fungicide (5.5% duty rate, ).
- Comparison: The target compound’s benzoxazole-quinoline system may offer unique binding modes in fungal CYP51 enzymes, though activity data is needed .
b) Triazole-Thioether Derivatives ()
- Example: 1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone.
- Activity: Moderate fungicidal activity via triazole-mediated inhibition. The target compound’s quinoline could improve membrane permeability relative to phenyl groups .
Biological Activity
1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]-2-[(4-methyl-2-quinolinyl)thio]ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a class of Mannich bases, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and its molecular weight of approximately 373.45 g/mol. The presence of the fluorobenzoxazole moiety and the piperidine ring contributes to its unique biological profile.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that Mannich bases derived from piperidinyl structures showed enhanced cytotoxicity against various cancer cell lines, including human colon cancer cells. The cytotoxic effects were attributed to their ability to inhibit DNA topoisomerase I, leading to impaired DNA replication and cell death .
Neuroleptic Activity
This compound is also noted for its neuroleptic activity. It has been used as a reagent in synthesizing a series of compounds that exhibit neuroleptic effects, suggesting potential applications in treating psychiatric disorders .
Antimicrobial Properties
The antimicrobial activity of Mannich bases, including derivatives of this compound, has been documented. These compounds have shown effectiveness against various bacterial strains, indicating their potential as antibacterial agents .
Study on Anticancer Activity
In a comprehensive study assessing the anticancer properties of Mannich bases, several derivatives were tested against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than 2 µg/mL against MCF-7 breast cancer cells, indicating potent cytotoxicity. The structure–activity relationship (SAR) analysis revealed that modifications in the piperidine ring significantly influenced the biological activity .
Neuroleptic Effects in Animal Models
A series of experiments conducted on animal models demonstrated that compounds similar to this compound exhibited significant reductions in symptoms associated with psychotic disorders. These findings suggest a promising avenue for further research into its therapeutic applications in psychiatry .
Summary of Biological Activities
Q & A
Q. What are the key steps and methodological considerations for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the preparation of the 5-fluoro-1,2-benzoxazole-piperidine core. Key steps include:
- Core formation : Cyclization of precursors under controlled temperatures (e.g., 60–80°C) with catalysts like Pd(OAc)₂ for Suzuki couplings or acid/base-mediated reactions for ring closure .
- Thioether linkage : Reaction of the piperidine intermediate with a 4-methyl-2-quinolinyl thiol derivative, often using Mitsunobu conditions (e.g., DIAD/PPh₃) or nucleophilic substitution in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) are critical for isolating high-purity product. Yield optimization may require iterative adjustments to reaction time, solvent ratios, and catalyst loading .
Q. Which analytical techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzoxazole and quinoline moieties. Fluorine coupling patterns (e.g., ⁴J-F-H) in ¹⁹F NMR validate substitution sites .
- HPLC-MS : Monitors reaction progress and detects intermediates. Reverse-phase C18 columns with acetonitrile/water mobile phases are standard .
- X-ray crystallography : Resolves bond angles and steric effects, particularly for the thioether linkage and piperidine conformation .
Q. How is the compound screened for initial biological activity?
- In vitro assays : Antifungal (Candida albicans MIC), antibacterial (E. coli, S. aureus), and anticancer (MTT assay on HeLa cells) protocols are common. IC₅₀ values are compared to structural analogs (e.g., pyrazole or thiadiazole derivatives) .
- Docking studies : Preliminary molecular modeling (AutoDock Vina) against targets like CYP450 or kinase enzymes predicts binding affinity and guides SAR studies .
Advanced Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using CLSI guidelines .
- Purity discrepancies : Quantify impurities via HPLC-DAD and correlate with bioactivity. Impurities >2% may skew IC₅₀ by 10–30% .
- Structural confirmation : Re-analyze disputed compounds with X-ray or 2D NMR (HSQC, HMBC) to rule out regioisomers .
Q. What strategies improve synthetic yield and scalability?
- Catalyst screening : Test PdCl₂(dppf) vs. Pd(PPh₃)₄ for cross-couplings; yields may vary by 15–20% .
- Solvent optimization : Replace DMF with DMAc or THF to reduce side reactions (e.g., hydrolysis of thioether) .
- Flow chemistry : Continuous flow reactors enhance reproducibility for large-scale piperidine ring formation (residence time: 30 min, 100°C) .
Q. How do structural modifications influence activity?
Comparative data for analogs:
| Analog | Modification | Activity Trend |
|---|---|---|
| Quinoline → Pyrazole () | Loss of aromatic π-stacking | 50% reduction in antifungal MIC |
| Thioether → Sulfone (Hypothetical) | Increased polarity | Improved solubility, lower IC₅₀ |
| Fluorine → Chlorine () | Enhanced lipophilicity | Higher cytotoxicity (HeLa) |
Q. What computational methods validate mechanistic hypotheses?
Q. How are regioselectivity challenges addressed during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
